molecular formula C8H9ClN2O2 B12609097 Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)-

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)-

Cat. No.: B12609097
M. Wt: 200.62 g/mol
InChI Key: UGEHGFKWQXRLNP-RXMQYKEDSA-N
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Description

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- is a substituted benzylamine derivative characterized by a benzene ring with three functional groups: a chlorine atom at the 4-position, a nitro group (-NO₂) at the 2-position, and a methyl group (-CH₃) attached to the methanamine nitrogen (denoted as "A-methyl"). The "(AR)" designation indicates its analytical reagent grade, ensuring high purity for laboratory use.

Key inferred properties:

  • Molecular formula: Likely C₈H₉ClN₂O₂ (based on substituent positions and comparison with analogs like 4-Chloro-N-ethyl-2-nitroaniline ).
  • Molecular weight: ~202.62 g/mol (calculated).
  • Functional groups: Electron-withdrawing nitro and chloro groups reduce basicity, while the methyl group may enhance lipophilicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-nitrophenyl)ethanamine

InChI

InChI=1S/C8H9ClN2O2/c1-5(10)7-3-2-6(9)4-8(7)11(12)13/h2-5H,10H2,1H3/t5-/m1/s1

InChI Key

UGEHGFKWQXRLNP-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- typically involves several steps that can be categorized into nitration, halogenation, and amination processes. Below are detailed methods for preparing this compound.

Synthetic Routes

The following table summarizes the key steps involved in the synthesis of Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)-:

Step Reaction Type Key Reagents Conditions
1 Nitration HNO₃, H₂SO₄ Low temperature
2 Halogenation Cl₂ or Br₂ UV light or heat
3 Amination NH₃ High temperature
Step 1: Nitration

The nitration process typically involves treating chlorobenzene or its derivatives with a mixture of concentrated nitric acid and sulfuric acid. This reaction must be controlled at low temperatures to minimize side reactions and maximize yield.

Step 2: Halogenation

In this step, chlorination or bromination is performed using chlorine or bromine in the presence of UV light or heat to introduce the halogen substituent at the desired position on the aromatic ring.

Step 3: Amination

Industrial Production Methods

In industrial settings, production methods are optimized for yield and purity. Techniques such as continuous flow reactors are employed to ensure consistent production quality. Advanced purification methods like recrystallization and chromatography are routinely used to achieve high purity levels of the final product.

Chemical Reactions Analysis

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- can undergo various chemical reactions:

  • Oxidation: The nitro group can be reduced to an amine group under specific conditions.
  • Reduction: The compound can be reduced to form different derivatives depending on the reagents used.
  • Substitution: The chloro group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Case Studies

Case Study 1: Antibacterial Efficacy

Research has shown that certain benzenemethanamine derivatives exhibit significant antibacterial properties against Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents.

Case Study 2: Synthesis and Characterization

A study focused on synthesizing a novel benzenemethanamine derivative demonstrated enhanced solubility and stability through structural modifications. Such improvements are crucial for effective drug development.

Mechanism of Action

The mechanism of action for Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- involves interactions with specific molecular targets within biological systems. The nitro group may undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparative analysis with structurally related compounds reveals that:

Compound Basicity Lipophilicity Thermal Stability
Benzenemethanamine derivative Reduced due to -NO₂ Enhanced due to -CH₃ Lower than analogs
N,N-Dimethyl-4-(methylamino)-benzenemethanamine Moderate Lower Higher

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can produce various substituted benzenemethanamines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Recent studies have highlighted the potential of benzenemethanamine derivatives in combating bacterial infections. For instance, compounds derived from 4-chloro-2-mercapto-5-methylbenzenesulfonamide exhibited significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL, indicating strong bacteriostatic properties .

1.2 Anticancer Properties
Research has also explored the anticancer potential of benzenemethanamine derivatives. Some studies have reported that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including cervical, colon, and breast cancer cells. Compounds were shown to inhibit cell proliferation without significant toxicity to normal human cells .

Agrochemical Applications

2.1 Pesticide Development
Benzenemethanamine derivatives are being investigated for their efficacy as agrochemicals. The compound's structural properties allow it to act as a precursor for synthesizing various pesticides. The incorporation of nitro and chloro groups enhances the biological activity of these compounds against pests while maintaining environmental safety standards .

Material Science Applications

3.1 Synthesis of Dyes and Pigments
The compound plays a role in the production of azo dyes and pigments due to its ability to undergo electrophilic substitution reactions. Its derivatives are used in the synthesis of vibrant colorants that are essential in textile and cosmetic industries .

Synthesis Techniques

The synthesis of benzenemethanamine, 4-chloro-A-methyl-2-nitro-, involves several steps, including nitration and halogenation processes:

Step Reaction Conditions
Step 1Nitration of chlorobenzeneHNO3_3, H2_2SO4_4, low temperature
Step 2HalogenationCl2_2 or Br2_2, UV light
Step 3AminationNH3_3, high temperature

These steps are critical for obtaining high yields of the desired compound while minimizing by-products .

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal evaluated the antibacterial properties of a series of benzenemethanamine derivatives against various Gram-positive bacteria. The results demonstrated that certain compounds not only inhibited bacterial growth but also prevented biofilm formation, making them promising candidates for further development as antibacterial agents .

Case Study 2: Synthesis and Characterization
Another research project focused on synthesizing a novel benzenemethanamine derivative with enhanced solubility and stability. Through systematic modification of the compound's structure, researchers achieved significant improvements in its pharmacokinetic properties, which are crucial for effective drug development .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups influence the compound’s reactivity and binding affinity to different targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related nitroanilines and benzenemethanamine derivatives (Table 1):

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility
Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, (AR)- C₈H₉ClN₂O₂ (inferred) 4-Cl, 2-NO₂, A-CH₃ ~202.62 Not reported Low in water
4-Chloro-2-nitroaniline C₆H₅ClN₂O₂ 4-Cl, 2-NO₂ 172.57 116–118 Insoluble in H₂O
4-Chloro-N-ethyl-2-nitroaniline C₈H₉ClN₂O₂ 4-Cl, 2-NO₂, N-CH₂CH₃ 202.62 Not reported Soluble in organic solvents
N,N-Dimethyl-4-(methylamino)-benzenemethanamine C₁₀H₁₆N₂ 4-NHCH₃, N,N-(CH₃)₂ 164.13 Not reported Moderate in polar solvents
Key Observations:

Substituent Impact on Basicity: The nitro group (-NO₂) in the target compound significantly reduces basicity compared to amino-substituted analogs like N,N-dimethyl-4-(methylamino)-benzenemethanamine, which retains moderate basicity due to its amine groups .

Lipophilicity and Solubility: The methyl group enhances lipophilicity, making the compound less water-soluble than 4-chloro-2-nitroaniline . This property is critical for applications in organic synthesis or drug design, where solubility in non-polar solvents is advantageous.

Thermal Stability :

  • Nitro groups generally decrease thermal stability. The target compound’s melting point is expected to be lower than 4-chloro-2-nitroaniline (116–118°C) due to the additional methyl group disrupting crystal packing .

Biological Activity

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, commonly referred to as 4-chloro-2-nitrotoluene, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews its biological properties, synthesis, and applications based on recent research findings.

Benzenemethanamine, 4-chloro-A-methyl-2-nitro-, has the molecular formula C7_7H7_7ClN2_2O2_2. Its synthesis typically involves the nitration of 4-chloro-2-methylphenol or related compounds, which can be achieved through various methods including electrophilic aromatic substitution. The nitration process is often carried out under controlled temperatures to minimize by-products and maximize yield .

Biological Activity

Anticancer Activity
Research indicates that compounds containing nitro groups, such as benzenemethanamine derivatives, exhibit promising anticancer properties. For instance, studies have shown that related nitro-containing compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action is often attributed to their ability to destabilize microtubules and induce apoptosis in cancer cells .

Mechanisms of Action
The biological activity of 4-chloro-2-nitrotoluene is believed to involve several mechanisms:

  • Inhibition of Topoisomerases : Nitro compounds can interfere with DNA replication by inhibiting topoisomerase enzymes, which are crucial for DNA unwinding.
  • Alkylation of DNA : Some studies suggest that these compounds may alkylate DNA, leading to cytotoxic effects.
  • Microtubule Destabilization : As noted in studies involving similar compounds, the ability to affect microtubule dynamics is a significant pathway through which these compounds exert their anticancer effects .

Case Studies

  • Cytotoxicity Screening
    A study evaluated the cytotoxic effects of various nitro-substituted phenyl compounds against MDA-MB-231 cells. Compounds were screened for their IC50_{50} values, with several demonstrating effective inhibition at concentrations ranging from 2.43 μM to 14.65 μM .
  • Apoptosis Induction
    Further investigations revealed that certain derivatives could enhance caspase-3 activity, indicating a potential for apoptosis induction at low concentrations (1.0 μM). This suggests that benzenemethanamine derivatives may serve as effective agents in cancer therapy by promoting programmed cell death in malignant cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer ActivityInhibition of MDA-MB-231 and HepG2 cell lines
MechanismMicrotubule destabilization
Apoptosis InductionEnhanced caspase-3 activity at 1.0 μM
Topoisomerase InhibitionPotential interference with DNA replication

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